Product packaging for Glyceryl nonivamide(Cat. No.:CAS No. 147465-43-8)

Glyceryl nonivamide

Cat. No.: B130558
CAS No.: 147465-43-8
M. Wt: 351.5 g/mol
InChI Key: ZPRQZUALRQVYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl nonivamide (GLNVA) is a non-pungent synthetic analog of capsaicin, developed to serve as a valuable research tool in pharmacological and physiological studies. Its primary mechanism of action is mediated through the transient receptor potential vanilloid 1 (TRPV1) receptor on sensory neurons. Upon activation, it induces the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P . This CGRP-releasing activity is a key feature, as CGRP is a potent vasodilator. Research indicates that this compound's vasorelaxant effect on vascular smooth muscle, such as in the aorta, is linked to CGRP release and the subsequent opening of potassium (K+) channels . This mechanism underpins its investigated value in models of subarachnoid hemorrhage, where intrathecal administration has been shown to dose-dependently prevent cerebral vasospasm . Beyond cardiovascular research, centrally administered this compound has been demonstrated to enhance spinal Substance P release, leading to a depressor response and significant increases in glomerular filtration rate, urine flow, and the excretion of electrolytes, highlighting its potential role in renal function studies . Due to its non-pungent nature compared to capsaicin, it offers a favorable profile for in vivo experimental models. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO4 B130558 Glyceryl nonivamide CAS No. 147465-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147465-43-8

Molecular Formula

C20H33NO4

Molecular Weight

351.5 g/mol

IUPAC Name

N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide

InChI

InChI=1S/C20H33NO4/c1-3-4-5-6-7-8-9-20(24)21-14-16-10-11-17(13-18(23)15-22)19(12-16)25-2/h10-12,18,22-23H,3-9,13-15H2,1-2H3,(H,21,24)

InChI Key

ZPRQZUALRQVYOJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC

Synonyms

glyceryl nonivamide
N-(4-O-glycerol-3-methoxybenzyl)nonivamide
nonanoyl vanillylamide-4-O-glycerol

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Glyceryl Nonivamide

Chemical Synthesis Approaches

The chemical synthesis of glyceryl nonivamide (B1679840) and its analogs primarily involves building the molecule from its fundamental precursors through controlled reactions.

Condensation Reactions in Glyceryl Nonivamide Synthesis

The core structure of this compound is an amide, formed by the condensation reaction between an amine and a carboxylic acid or its derivative. While specific literature on the direct synthesis of this compound, or N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide, is not abundant, the synthesis can be inferred from established methods for similar capsaicinoids.

The synthesis of the closely related compound nonivamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide) typically involves the condensation of vanillylamine (B75263) with nonanoyl chloride. Nonanoyl chloride is first prepared by reacting nonanoic acid with a chlorinating agent like thionyl chloride. The subsequent reaction with vanillylamine forms the amide bond.

For this compound, a key precursor would be a modified vanillylamine, specifically 4-(aminomethyl)-2-methoxy-1-(2,3-dihydroxypropoxy)benzene, or alternatively, the acylation of 3-amino-1,2-propanediol (B146019) (aminoglycerol) followed by further modifications. A more direct conceptual pathway involves the condensation of nonanoic acid with a glyceryl-modified vanillylamine. A plausible, though not explicitly documented, route is the acylation of 3-(4-(aminomethyl)-2-methoxyphenoxy)propane-1,2-diol with nonanoyl chloride.

Another relevant synthetic method involves the reaction of 3-aminopropane-1,2-diol with an activated form of a carboxylic acid, such as a nitrophenyl ester, to form the corresponding N-(2,3-dihydroxypropyl) amide. This general approach could be adapted for this compound by using an appropriately activated form of nonanoic acid.

The Knoevenagel condensation, a modification of the Aldol condensation, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds, often a precursor step to creating complex molecules. While not directly used for the final amide bond formation, it is instrumental in synthesizing precursors for related compounds.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. For the synthesis of nonivamide, a common challenge is the presence of two reactive groups on vanillylamine (the amino group and the phenolic hydroxyl group), which can both react with acyl chlorides, leading to side products and lower yields.

Strategies for optimization include:

Solvent Choice: The use of biphasic solvent systems, such as chloroform-water, can help direct the reaction towards the desired product.

pH Control: Maintaining an appropriate pH is critical. The use of a base, like sodium hydroxide, is necessary to neutralize the HCl generated during the condensation with an acyl chloride and to deprotonate the vanillylamine hydrochloride precursor.

Catalysts: In related syntheses, Lewis acids like cerium (III) chloride have been used to promote the acylation of vanillyl alcohol, achieving yields up to 70% under optimized conditions.

Flow Chemistry: Continuous flow synthesis has been developed for capsaicin (B1668287) and its analogs, offering a safer, faster, and more environmentally friendly process compared to batch methods. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity. For instance, the flow synthesis of nonivamide has been demonstrated using 3D printed reactors.

Deep Eutectic Solvents (DESs): DESs are emerging as green solvents that can enhance reaction yields and enzyme stability in related amine syntheses. For example, a 98% yield was achieved in a diamine synthesis using a choline (B1196258) chloride/glycerol (B35011) (ChCl/Gly) based DES.

A study on nonivamide synthesis reported a yield of 95.8% with 99.3% HPLC purity by carefully controlling the dropwise addition of nonanoyl chloride in a chloroform (B151607) solution to an aqueous solution of vanillylamine hydrochloride and sodium hydroxide. Another method, reacting vanillylamine with nonanoic acid in the presence of a boronic acid catalyst, reported a 99.0% yield.

Precursor Chemical Modification for this compound Analogs

Creating analogs of this compound involves modifying its precursor molecules. These modifications can target three main areas: the phenolic group, the amide bond, or the acyl chain.

Acyl Chain Modification: This is the most common strategy. By substituting nonanoic acid with other fatty acids (e.g., butyric, hexanoic, octanoic, or oleic acid), a wide range of N-vanillylamide analogs can be produced. This allows for the systematic study of how acyl chain length and saturation affect the compound's properties.

Phenolic Group Modification: Altering the aromatic head of the molecule is another approach. The synthesis of N-(2,3-dihydroxypropyl)-4,4,5,5,6,6,6-heptafluorohexanamide, an analog where the vanillyl group is absent and the acyl chain is fluorinated, demonstrates this type of precursor modification. This compound is synthesized by reacting 3-aminopropane-1,2-diol with the nitrophenyl ester of the corresponding fluorinated acid.

Precursor Diversification: The use of non-controlled precursor chemicals is a growing trend in the synthesis of various substances to circumvent regulations. While not directly documented for this compound, this highlights the adaptability of synthetic routes by employing alternative starting materials.

Biotechnological and Enzymatic Synthesis Approaches for Nonivamide Precursors

Biotechnological methods offer sustainable and highly specific alternatives to chemical synthesis for producing capsaicinoid precursors.

Recombinant Microbial Production of Nonivamide

Metabolic engineering of microorganisms like Saccharomyces cerevisiae (baker's yeast) and E. coli provides a promising route for producing nonivamide and its precursors. This involves introducing genes from plants or other organisms to create a novel biosynthetic pathway in the host microbe.

The key enzymes for nonivamide synthesis are:

CoA-ligase (CL): Activates nonanoic acid to its CoA ester, nonanoyl-CoA.

N-acyltransferase (NAT) or Capsaicinoid Synthase (CS): Catalyzes the final condensation reaction between vanillylamine and the activated fatty acid (nonanoyl-CoA).

Researchers have successfully engineered S. cerevisiae to produce nonivamide by expressing genes for these enzymes. For instance, a strain was developed expressing CoA-ligase from Sphingomonas sp. and N-acyltransferase from Capsicum annuum. When fed with the precursors vanillylamine and nonanoic acid, this engineered yeast successfully produced nonivamide.

A significant challenge is the microbial synthesis of the precursor vanillylamine. This has been addressed by engineering yeast to perform the reductive amination of vanillin (B372448). Key to this was the co-expression of a vanillin aminotransaminase (from Chromobacterium violaceum) and an alanine (B10760859) dehydrogenase (from Bacillus subtilis), which successfully converted vanillin to vanillylamine with a yield of up to 0.96 mol/mol.

OrganismEngineered PathwayPrecursorsProductKey Finding
Saccharomyces cerevisiaeExpression of CoA-ligase and N-acyltransferaseVanillylamine, Nonanoic acidNonivamideDemonstrated final condensation step in vivo.
Saccharomyces cerevisiaeExpression of Aminotransaminase and Alanine DehydrogenaseVanillinVanillylamineAchieved high-yield conversion of vanillin to vanillylamine.

Enzyme Cascades in Biosynthesis of Capsaicinoid Analogs

Enzyme cascades, where multiple enzymatic reactions are performed sequentially in a one-pot setup, offer an efficient method for synthesizing capsaicinoid analogs. These cascades can combine enzymes from different sources or even chemo-catalysts with biocatalysts.

Lipases are particularly versatile enzymes used in these cascades. Lipase (B570770) B from Candida antarctica (CALB) is frequently used to catalyze the amidation reaction between vanillylamine and various fatty acids or their esters to produce capsaicin analogs. Researchers have used CALB to synthesize a range of analogs by varying the acyl chain length (from C4 to C16), achieving conversions between 83% and 97.5%.

A chemo-enzymatic cascade for the synthesis of nonivamide has also been described. This process involves:

Palladium-catalyzed oxidation of a phenol (B47542) precursor to an aldehyde.

Reductive amination of the aldehyde to form the primary amine.

A final lipase-catalyzed coupling of the amine

Metabolic Engineering Strategies for Enhanced Production of Precursors

The production of this compound and related capsaicinoids through biotechnological means hinges on the efficient synthesis of its two core precursors: a vanillylamine moiety and a fatty acid chain (nonanoic acid for nonivamide). Metabolic engineering of microorganisms, particularly the robust and well-characterized yeast Saccharomyces cerevisiae, has emerged as a promising strategy to create microbial cell factories for these compounds. diva-portal.orguminho.pt

A significant challenge in creating a functional microbial factory is the final condensation step to form the amide bond. nih.gov Research has focused on identifying and expressing efficient enzyme cascades capable of catalyzing this reaction. Key enzymes include N-acyltransferases (NATs) and CoA-ligases (CLs). nih.govresearchgate.net In one landmark study, various NAT and CL enzymes from plant and bacterial origins were screened for their ability to produce nonivamide in S. cerevisiae from supplemented precursors. nih.gov

The results demonstrated that a combination of Tyramine N-hydroxycinnamoyl transferase from Capsicum annuum (CaAT) and a CoA-ligase from Sphingomonas sp. (IpfF) was highly effective. nih.govresearchgate.net A yeast strain engineered to express this CaAT/IpfF cascade achieved a production titer of 10.6 mg/L of nonivamide in a controlled bioreactor setting. nih.gov This work provides a strong proof-of-concept for yeast-based production and a platform for synthesizing other capsaicinoid analogs by supplying different fatty acid precursors. nih.govdntb.gov.ua

Table 1: Comparison of Enzyme Combinations for Nonivamide Production in S. cerevisiae. nih.gov
Engineered Strain (CL/NAT)CoA-Ligase (CL) OriginN-Acyltransferase (NAT) OriginNonivamide Titer (mg L⁻¹)Yield (mg nonivamide / g nonanoic acid)
TMBNM025Spingomonas sp. (IpfF)Capsicum annuum (CaAT)1.30 ± 0.1313.00 ± 1.29
TMBNM021Petunia hybrida (PhCL)Capsicum annuum (CaAT)1.25 ± 0.0612.49 ± 0.56
--Capsicum spp. (AT3/Pun1)4 to 12-fold lower than CaATNot Reported

Novel Chemical Modalities for this compound Analogs

The search for compounds with targeted therapeutic activities has driven the synthesis of novel analogs of this compound and other capsaicinoids. The primary strategy involves modifying one of the three key regions of the capsaicinoid structure: the aromatic A-ring, the amide B-region, or the hydrophobic C-acyl chain. chemicalbook.com This approach allows for the fine-tuning of the molecule's properties.

A major class of these compounds is the N-acyl-vanillylamides (N-AVAMs), which are non-pungent derivatives of capsaicin. nih.gov Research into the structure-activity relationships of N-AVAMs has shown that substituting the standard acyl chain with longer, unsaturated fatty acids can lead to analogs with distinct biological activities. olemiss.edu For instance, novel N-AVAMs have been synthesized using rare ω-3 fatty acids like γ-linoleic acid (GLA) and stearidonic acid (SDA), sourced from natural plant oils, to serve as building blocks. olemiss.edu

Other synthetic analogs have been created to explore different pharmacological profiles. These include:

Olvanil (B1677277) : An analog where the acyl chain is derived from oleic acid. researchgate.net

Arvanil : An analog containing an arachidonic acid acyl chain. researchgate.net

Palvanil (N-Palmitoyl-vanillamide) : An analog featuring a palmitic acid chain, which has shown antinociceptive properties with fewer side effects than capsaicin. researchgate.net

The synthesis of these analogs often employs the same fundamental amidation reactions used for nonivamide, simply substituting the standard nonanoic acid with a different carboxylic acid or its activated derivative. researchgate.net The development of novel synthetic methodologies, such as the use of deep eutectic solvents (DESs) as green reaction media for amine synthesis, represents a new frontier for creating these precursors more sustainably. mdpi.com These strategies facilitate the creation of a diverse library of capsaicinoid analogs, enabling a systematic exploration of how structural changes impact their biological function. nih.gov

Structure Activity Relationship Sar Investigations of Glyceryl Nonivamide and Its Analogs

Conformational Analysis and Bioactive Conformations

While specific conformational analysis studies exclusively on glyceryl nonivamide (B1679840) are not widely documented, the bioactive conformation can be inferred from extensive research on capsaicin (B1668287) and the TRPV1 receptor's binding pocket. The vanilloid pharmacophore consists of three key regions: the aromatic "A" region (the vanillyl group), the amide "B" region, and the hydrophobic aliphatic "C" region (the acyl chain). For effective binding and channel activation, these components must adopt a specific spatial arrangement.

Computational docking and molecular dynamics simulations of capsaicin have revealed a "tail-up, head-down" binding configuration within the TRPV1 channel. oup.comfrontiersin.orgacs.org In this orientation, the vanillyl head group (A region) points toward the intracellular side of the channel, while the hydrophobic acyl tail (C region) extends upwards toward the extracellular side, fitting into a pocket formed by the channel's transmembrane segments. oup.comfrontiersin.org This binding is stabilized by specific interactions: a π-π stacking interaction between the vanillyl ring and the aromatic ring of the Tyr511 residue, and hydrogen bonds involving the amide group and residues like Thr550. frontiersin.orgacs.org

Role of the Glycerol (B35011) Moiety in Modulating Biological Activity

The substitution of the phenolic hydroxyl group with a glycerol ether linkage is the defining structural modification of glyceryl nonivamide and is central to its altered biological profile. This change dramatically reduces the compound's pungency. biorxiv.org The phenolic hydroxyl group in capsaicin and nonivamide is considered essential for producing the characteristic burning sensation upon initial application. mdpi.com

Studies comparing the physiological effects of this compound (GLNVA) with capsaicin (CAP) and its parent compound nonivamide (NVA) in rats demonstrate this modulation clearly. While intravenous injection of CAP and NVA elicits a triphasic blood pressure response, bradycardia, and apnea (B1277953), GLNVA injection results in only a monophasic reduction in blood pressure with minimal effect on heart rate or respiration. biorxiv.org This suggests that the glycerol moiety alters the way the molecule interacts with sensory nerves. The effects of GLNVA are not diminished by vagotomy or atropine, indicating that it may act more exclusively on peripheral perivascular C-fiber sensory nerves compared to capsaicin. biorxiv.org The glycerol group, being larger and more polar than a hydroxyl group, likely alters the hydrogen bonding network and steric interactions within the TRPV1 binding site, leading to a different mode of channel activation or desensitization that circumvents the pathways leading to intense pain and reflex responses.

Impact of Acyl Chain Length and Substitutions on Functional Response

The acyl chain, or "C" region, of vanilloids plays a crucial role in determining the potency and functional response, primarily through hydrophobic interactions with the TRPV1 receptor. nih.gov Structure-activity relationship studies have consistently shown that the length of this aliphatic tail is a key determinant of activity.

Research on a series of saturated fatty acids has shown that medium-chain fatty acids exhibit the highest inhibitory activity on yeast growth, a model system used to study capsaicinoid effects. frontiersin.org The optimal chain length for capsaicin-like activity is generally considered to be between 8 and 10 carbon atoms. nih.gov Nonivamide, with its 9-carbon acyl chain (nonanoyl), falls within this optimal range.

The inhibitory effects of various saturated fatty acids on yeast provide a clear illustration of this principle.

This data indicates that inhibitory activity peaks with octanoic (C8), nonanoic (C9), and decanoic (C10) acids, decreasing with both shorter and longer chains. frontiersin.org This hydrophobicity-dependent interaction is critical for the ligand to effectively access and bind within the hydrophobic pocket of the TRPV1 channel. Modifications or substitutions on this chain can significantly alter the compound's efficacy.

Structural Determinants for Vanilloid Receptor Binding Affinity in this compound Analogs

The binding of vanilloids like this compound is governed by specific structural features within the TRPV1 ion channel. Cryo-electron microscopy has revealed that the vanilloid binding pocket is located intracellularly, at the interface between the S1-S4 voltage-sensing-like domain and the pore domain of the channel. frontiersin.orgmdpi.com It is a deep pocket formed by transmembrane helices S3 and S4, and the intracellular S4-S5 linker. frontiersin.orgmdpi.com

For an analog to bind with high affinity, its structure must complement this site. Key interactions for capsaicin, which serve as a model for its analogs, include:

Hydrogen Bonding: The polar "head" and "linker" regions of the vanilloid are crucial. The amide group forms hydrogen bonds with residues such as Thr550 (on S4), and the phenolic hydroxyl group (replaced by glycerol in GLNVA) interacts with Glu570 (on the S4-S5 linker). oup.com The modification to a glycerol moiety in GLNVA would fundamentally alter this specific hydrogen bond interaction.

Hydrophobic Interactions: The lipophilic acyl tail fits into a hydrophobic cleft. Residues like Met547 contribute to this interaction. frontiersin.org The length and shape of this tail must be optimal to fit snugly within this pocket, explaining the chain-length dependency of potency. nih.gov

π-π Stacking: The aromatic vanillyl ring engages in a π-π stacking interaction with the aromatic ring of Tyr511 (on S3), anchoring the "head" of the molecule in the correct orientation. frontiersin.orgacs.org

The affinity of a this compound analog would therefore be determined by how well its glycerol moiety can establish favorable interactions within the polar part of the pocket and how effectively its acyl chain can occupy the hydrophobic region, relative to the original interactions of the parent compound.

Comparative SAR with Parent Nonivamide and Capsaicin

A direct comparison between this compound (GLNVA), its immediate parent nonivamide (NVA), and the archetypal vanilloid capsaicin (CAP) reveals the critical impact of subtle structural changes.

FeatureCapsaicin (CAP)Nonivamide (NVA)This compound (GLNVA)
Structure Contains an 8-methyl-6-nonenoyl acyl chainContains a linear nonanoyl (C9) acyl chainNonivamide with glycerol ether at 4-position of vanillyl ring
Pungency HighHigh (Potency approx. 50-60% of capsaicin) researchgate.netresearchgate.netNon-pungent biorxiv.orgmdpi.com
TRPV1 Agonism Potent agonistPotent agonist, considered equipotent to capsaicin in vitroAgonist, but with altered kinetics and downstream effects mdpi.com
Physiological Response (Rat, IV) Triphasic blood pressure change, bradycardia, apnea biorxiv.orgTriphasic blood pressure change, bradycardia, apnea biorxiv.orgMonophasic blood pressure reduction, little effect on heart rate/respiration biorxiv.org

The primary difference between capsaicin and nonivamide lies in the acyl chain; capsaicin has a branched, unsaturated chain, while nonivamide has a saturated, linear chain. researchgate.net This makes nonivamide slightly less potent in vivo, with about half the potency of capsaicin in tests like the eye-wiping assay in rats. researchgate.net However, at the receptor level in vitro, they are considered largely equipotent agonists.

The most significant divergence comes with GLNVA. The addition of the glycerol moiety completely abolishes the pungency and drastically changes the systemic physiological response, as noted previously. biorxiv.orgmdpi.com While NVA and CAP produce robust activation and subsequent desensitization of sensory nociceptors, GLNVA appears to activate the receptor in a manner that is kinetically slower and leads to different downstream signaling, avoiding the acute pain response. mdpi.com This makes GLNVA a prime example of successful molecular modification to separate the desirable analgesic properties of vanilloids from their undesirable irritant effects.

Mechanistic Elucidation of Glyceryl Nonivamide’s Biological Activity in Preclinical Models

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Activity

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in detecting noxious stimuli, including heat and chemical irritants like capsaicin (B1668287). nih.govclinsurggroup.comresearchgate.net Glyceryl nonivamide (B1679840), as a vanilloid receptor agonist, directly interacts with and modulates the activity of TRPV1. nih.gov

In Vitro Receptor Binding and Activation Kinetics

Studies utilizing voltage-clamp recordings on cells transfected with human TRPV1 have demonstrated that glyceryl nonivamide effectively activates the channel. researchgate.net The kinetics of current activation by this compound are not significantly different from those of capsaicin, suggesting a similar mechanism of action at the receptor level. researchgate.net The binding of this compound to TRPV1 initiates a conformational change in the channel, leading to its opening and subsequent cation influx. nih.govclinsurggroup.com

Desensitization Mechanisms in Cellular Models

A hallmark of TRPV1 activation by agonists is the subsequent desensitization, a process where the channel becomes less responsive to further stimulation. jneurosci.orgmdpi.com This phenomenon is crucial for the analgesic effects of TRPV1 agonists. Following activation by this compound, TRPV1 channels undergo desensitization. This process is thought to involve calcium-dependent mechanisms, where the influx of calcium through the opened channel triggers intracellular signaling cascades that lead to the dephosphorylation of the channel and its subsequent inactivation. mdpi.com While the precise desensitization kinetics induced by this compound have not been as extensively detailed as those for capsaicin, the general mechanism is expected to be similar, involving a refractory state of the neuron to subsequent stimuli. clinsurggroup.com

Ion Channel Permeation Studies in Expressing Systems

TRPV1 is a non-selective cation channel, allowing the passage of ions such as sodium and calcium. clinsurggroup.comfrontiersin.orgbiorxiv.org Upon activation by this compound, the channel pore opens, facilitating this cation influx, which depolarizes the neuron and generates an action potential. frontiersin.org The permeability of TRPV1 to different cations can be influenced by the activating ligand. biorxiv.org While specific studies detailing the precise ion permeation profile induced by this compound are not abundant, it is understood to trigger a general influx of cations consistent with TRPV1 activation. The structure of the TRPV1 channel features a wide extracellular "mouth" and a short selectivity filter, which contributes to its broad cation permeability. nih.govfrontiersin.org

Neurobiological Mechanisms in In Vitro and Animal Models

Beyond its direct effects on TRPV1, this compound exhibits significant neuroprotective and anti-inflammatory properties in various preclinical models of neurological damage and inflammation.

Neuroprotection Against Neurotoxin-Induced Damage in Dopaminergic Cell Lines

Research has demonstrated that this compound can protect dopaminergic neurons from damage induced by neurotoxins. In studies using the human dopaminergic neuroblastoma SH-SY5Y cell line, pretreatment with this compound significantly reduced cell death caused by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govairitilibrary.com This protective effect is associated with the suppression of oxidative stress. This compound was found to decrease the production of intracellular reactive oxygen species (iROS) and inhibit the upregulation of pro-inflammatory and pro-apoptotic proteins such as neuronal nitric-oxide synthase (nNOS), inducible nitric-oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) induced by 6-OHDA. nih.govairitilibrary.com Furthermore, it helps to preserve the mitochondrial membrane potential, which is often compromised during neurotoxin-induced apoptosis. nih.govairitilibrary.com Interestingly, the neuroprotective effects of this compound in this context appear to be independent of TRPV1 antagonism, as the selective TRPV1 antagonist capsazepine (B1668289) did not block these protective actions. nih.gov

Table 1: Effects of this compound on 6-OHDA-Treated SH-SY5Y Cells

ParameterEffect of 6-OHDAEffect of this compound PretreatmentReference
Cell ViabilityDecreasedIncreased nih.govairitilibrary.com
Intracellular ROSIncreasedDecreased nih.govairitilibrary.com
nNOS ExpressionIncreasedDecreased nih.govairitilibrary.com
iNOS ExpressionIncreasedDecreased nih.govairitilibrary.com
COX-2 ExpressionIncreasedDecreased nih.govairitilibrary.com
Mitochondrial Membrane PotentialDecreasedMaintained nih.govairitilibrary.com

Attenuation of Microglia-Mediated Neuroinflammation

Neuroinflammation, often mediated by activated microglia, is a key contributor to the progression of neurodegenerative diseases. nih.govfrontiersin.org this compound has been shown to effectively suppress microglia-mediated neuroinflammation. In co-culture studies with lipopolysaccharide (LPS)-stimulated BV-2 microglial cells and SH-SY5Y neurons, this compound reduced neuronal death. nih.gov This neuroprotection is linked to its ability to modulate microglial activation. Pretreatment of BV-2 cells with this compound diminished LPS-induced production of nitric oxide, iNOS, and iROS. nih.gov It also reduced the expression of COX-2 and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov Concurrently, this compound was found to augment the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in LPS-stimulated BV-2 cells. nih.gov These findings suggest that this compound can shift microglia from a pro-inflammatory to a more anti-inflammatory phenotype, thereby reducing their neurotoxic potential. nih.govthieme-connect.com

Table 2: Effects of this compound on LPS-Stimulated BV-2 Microglia

ParameterEffect of LPSEffect of this compound PretreatmentReference
Nitric Oxide ProductionIncreasedDecreased nih.gov
iNOS ExpressionIncreasedDecreased nih.gov
Intracellular ROSIncreasedDecreased nih.gov
COX-2 ExpressionIncreasedDecreased nih.gov
TNF-α ProductionIncreasedDecreased nih.gov
IL-1β ProductionIncreasedDecreased nih.gov
IL-10 Production-Increased nih.gov

Influence on Neurotransmitter Release, e.g., Substance P Modulation in Spinal Models

This compound (GLNVA), a synthetic analogue of capsaicin, demonstrates a significant influence on the release of neurotransmitters, particularly Substance P, within spinal models. This modulation is a key aspect of its biological activity, contributing to its effects on sensory nerve pathways. csic.es The release of Substance P is a critical step in the transmission of pain signals within the spinal cord. nih.gov

The interaction of GLNVA with the transient receptor potential vanilloid 1 (TRPV1) receptor on sensory neurons is the primary mechanism driving this neurotransmitter release. patsnap.com Activation of TRPV1 by GLNVA leads to an influx of cations, causing depolarization of the neuron and the subsequent release of neuropeptides like Substance P from the central terminals of these neurons in the spinal cord. patsnap.comnih.gov Continuous activation of these receptors can lead to their desensitization and the depletion of Substance P, which is a proposed mechanism for the analgesic effects observed with capsaicinoids. patsnap.com

Studies on rat trigeminal ganglion neurons have shown that GLNVA can elicit responses similar to capsaicin, further supporting its role in modulating sensory neuron activity and neurotransmitter release. acs.org Research using in vitro spinal cord slice preparations has been instrumental in demonstrating the direct effect of capsaicin and its congeners on the release of immunoreactive Substance P from the upper dorsal horn of the spinal cord. researchgate.net This provides a foundational model for understanding how GLNVA likely exerts its effects in a similar manner. The process of Substance P release from sensory neurons is calcium-dependent and can be triggered by various stimuli that activate capsaicin-sensitive neurons. nih.gov

Investigation of Oxidative Stress Pathways in Neural Cells

This compound has been the subject of investigations into its effects on oxidative stress pathways in neural cells, with studies revealing significant neuroprotective properties. nih.govairitilibrary.com Oxidative stress is a key contributor to neuronal damage in various neurodegenerative conditions. mdpi.com

In studies utilizing human dopaminergic neuroblastoma SH-SY5Y cells, GLNVA has demonstrated a protective effect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2), which are known to induce oxidative stress. nih.govairitilibrary.com The neuroprotective mechanisms of GLNVA involve the mitigation of factors associated with inflammation and oxidative stress. nih.gov

Specifically, GLNVA has been shown to suppress the accumulation of intracellular reactive oxygen species (iROS) and reduce the overexpression of several enzymes involved in the generation of oxidative and nitrosative stress, including: nih.govairitilibrary.com

Neuronal nitric oxide synthase (nNOS)

Inducible nitric oxide synthase (iNOS)

Cyclooxygenase-2 (COX-2)

Glycoprotein 91 phagocyte oxidase (gp91phox), a subunit of NADPH oxidase nih.govnih.gov

Furthermore, GLNVA has been observed to up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, and to prevent the decrease in mitochondrial membrane potential, a key indicator of cellular health. nih.govairitilibrary.com These findings suggest that GLNVA's neuroprotective effects are mediated, at least in part, by its ability to counteract oxidative stress-induced cellular damage. nih.gov Interestingly, the neuroprotective effects of GLNVA in some models appear to be independent of the classic vanilloid receptor 1 (TRPV1), as the antagonist capsazepine did not block these effects. nih.gov

Table 1: Effects of this compound on Oxidative Stress Markers in Neural Cells

Marker Effect of GLNVA Cell Model Inducing Agent Reference
Intracellular Reactive Oxygen Species (iROS) Decrease SH-SY5Y 6-OHDA nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Decrease SH-SY5Y 6-OHDA nih.gov
Inducible Nitric Oxide Synthase (iNOS) Decrease SH-SY5Y 6-OHDA nih.gov
Cyclooxygenase-2 (COX-2) Decrease SH-SY5Y 6-OHDA nih.gov
gp91phox (NADPH Oxidase) Decrease SH-SY5Y 6-OHDA nih.gov
Heme Oxygenase-1 (HO-1) Increase SH-SY5Y 6-OHDA nih.gov
Mitochondrial Membrane Potential Prevents Decrease SH-SY5Y 6-OHDA nih.gov

Cardiovascular Mechanistic Studies in Isolated Organ Systems

Vasorelaxant Properties and Associated Ion Channel Modulation (e.g., K+ Channels)

This compound exhibits significant vasorelaxant properties in isolated organ systems, primarily through a mechanism involving the opening of potassium (K+) channels. nih.gov In studies on isolated guinea pig thoracic aorta, GLNVA induced concentration-dependent, endothelium-independent relaxations of contractions stimulated by phenylephrine. nih.gov However, it did not relax contractions induced by high concentrations of potassium chloride (KCl), suggesting the involvement of K+ channels in its mechanism of action. nih.gov

The vasorelaxant effect of GLNVA was significantly inhibited by tetraethylammonium, a non-specific K+ channel blocker, and was attenuated by increasing the extracellular potassium concentration. nih.gov Furthermore, glibenclamide, a specific inhibitor of ATP-sensitive K+ (KATP) channels, dose-dependently antagonized the relaxant effect of GLNVA, strongly indicating the involvement of KATP channels in its vasodilatory action. nih.gov

In addition to its effects on vascular smooth muscle, GLNVA has also been shown to selectively block inwardly rectifying K+ currents (I(K(IR))) in rat anterior pituitary GH3 cells, though this effect was observed at different concentrations than those causing vasorelaxation. nih.gov This highlights the compound's complex interactions with various types of potassium channels.

Calcitonin Gene-Related Peptide (CGRP) Release from Cardiovascular Sensory Neurons

A key mechanism underlying the cardiovascular effects of this compound is its ability to stimulate the release of calcitonin gene-related peptide (CGRP) from cardiovascular sensory neurons. nih.gov CGRP is a potent vasodilator neuropeptide. mdpi.comfrontiersin.org In isolated perfused guinea pig hearts, GLNVA was shown to increase the outflow of CGRP-like immunoreactivity from the coronary circulation in a concentration-dependent manner. nih.gov

This release of CGRP is believed to be a primary mediator of GLNVA's vasorelaxant effects. nih.gov The proposed pathway involves GLNVA activating sensory neurons, leading to CGRP release. nih.gov The released CGRP then acts on its receptors in the coronary arteries and vascular smooth muscle, contributing to vasodilation. nih.gov This mechanism is consistent with the known actions of capsaicin and other vanilloids, which also evoke CGRP release from sensory nerve endings. nih.gov The release of CGRP is a calcium-dependent process initiated by the activation of receptors like TRPV1 on sensory neurons. nih.govmdpi.com

Effects on Myocardial Contractility and Chronotropy in Isolated Hearts

In isolated guinea pig atria, this compound produced concentration-dependent positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. nih.gov These effects, however, are likely indirect and mediated by the release of CGRP from atrial sensory neurons. nih.gov

The positive inotropic and chronotropic responses to GLNVA were inhibited by several antagonists, providing insight into the underlying mechanism. nih.gov Pre-treatment with ruthenium red and capsazepine, which are associated with blocking TRPV1 receptor activation, inhibited these effects. nih.gov Furthermore, the CGRP receptor antagonist, human CGRP(8-37), also inhibited the positive inotropic and chronotropic effects of GLNVA. nih.gov Crucially, sensory neuron denervation also prevented these effects, confirming the essential role of sensory nerve activation and subsequent CGRP release in mediating the observed changes in myocardial contractility and heart rate. nih.gov This suggests that GLNVA itself may not have a direct stimulatory effect on myocardial cells but rather acts through the neural release of CGRP. nih.gov

Table 2: Cardiovascular Effects of this compound in Isolated Guinea Pig Tissues

Parameter Effect Tissue Key Findings Reference
Vasorelaxation Induces relaxation Thoracic Aorta Endothelium-independent; Inhibited by K+ channel blockers (tetraethylammonium, glibenclamide) nih.gov
CGRP Release Increases release Perfused Heart Concentration-dependent increase in CGRP-like immunoreactivity in coronary outflow nih.gov
Myocardial Contractility (Inotropy) Positive Atria Concentration-dependent increase; Inhibited by ruthenium red, capsazepine, and CGRP(8-37) nih.gov
Heart Rate (Chronotropy) Positive Atria Concentration-dependent increase; Inhibited by ruthenium red, capsazepine, and CGRP(8-37) nih.gov

Anti-inflammatory Pathways in Cellular Models

This compound has demonstrated notable anti-inflammatory properties in various cellular models, primarily by modulating the production of inflammatory mediators and signaling pathways. nih.govnih.gov

In a study using BV-2 microglial cells, a model for activated microglia, GLNVA was shown to diminish the inflammatory response induced by lipopolysaccharide (LPS). nih.gov Specifically, GLNVA pretreatment reduced the LPS-induced production of nitric oxide and the overexpression of inducible nitric oxide synthase (iNOS) and gp91phox. nih.gov It also decreased the expression of cyclooxygenase-2 (COX-2). nih.gov

Furthermore, GLNVA was found to inhibit the degradation of IκBα/IκBβ, which in turn prevents the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. nih.gov This leads to a reduced overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as prostaglandin (B15479496) E2. nih.gov Interestingly, GLNVA augmented the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in LPS-stimulated BV-2 cells, suggesting a dual action of suppressing pro-inflammatory pathways while promoting anti-inflammatory responses. nih.gov

In other cellular models, such as peripheral blood mononuclear cells (PBMCs) and U-937 macrophages, nonivamide, a closely related compound, was shown to attenuate the LPS-induced release of IL-6 and TNF-α. nih.gov This anti-inflammatory mechanism was suggested to involve the mitogen-activated protein kinase (MAPK) pathway rather than the NF-κB pathway. nih.gov The activation of TRPV1 channels also appears to play a role in the anti-inflammatory capacity of nonivamide. nih.gov

Table 3: Anti-inflammatory Effects of this compound in BV-2 Microglial Cells

Inflammatory Mediator/Pathway Effect of GLNVA Inducing Agent Reference
Nitric Oxide Production Decrease LPS nih.gov
Inducible Nitric Oxide Synthase (iNOS) Decrease LPS nih.gov
gp91phox Decrease LPS nih.gov
Cyclooxygenase-2 (COX-2) Decrease LPS nih.gov
IκBα/IκBβ Degradation Inhibition LPS nih.gov
NF-κB Activation Reduction LPS nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Decrease LPS nih.gov
Interleukin-1β (IL-1β) Decrease LPS nih.gov
Prostaglandin E2 Decrease LPS nih.gov
Interleukin-10 (IL-10) Increase LPS nih.gov

Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Pathway Modulation

Preclinical investigations have demonstrated that this compound can effectively modulate the expression and activity of enzymes central to the inflammatory process, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In a key study utilizing BV-2 microglia cells, a widely used model for neuroinflammation, pretreatment with GLNVA was found to significantly reduce the overexpression of both COX-2 and iNOS induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov The overexpression of these enzymes is a hallmark of the inflammatory response, leading to the production of prostaglandins (B1171923) and nitric oxide (NO), respectively, which are key mediators of inflammation and pain.

Specifically, GLNVA was shown to diminish LPS-induced nitric oxide production in these microglial cells. nih.gov This reduction in NO is directly linked to the observed downregulation of iNOS expression. Furthermore, the study also noted that in SH-SY5Y human dopaminergic neuroblastoma cells, GLNVA could decrease the overexpression of neuronal nitric-oxide synthase (nNOS) and iNOS that was induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov The ability of GLNVA to suppress the expression of these critical enzymes highlights a primary mechanism for its anti-inflammatory effects observed in these preclinical settings. nih.govnih.gov

Table 1: Effect of this compound (GLNVA) on COX-2 and NOS Expression in Preclinical Models

Cell Line Inducing Agent Target Enzyme Observed Effect of GLNVA Reference
BV-2 Microglia Lipopolysaccharide (LPS) Cyclooxygenase-2 (COX-2) Reduced expression nih.gov
BV-2 Microglia Lipopolysaccharide (LPS) Inducible Nitric-Oxide Synthase (iNOS) Reduced expression and NO production nih.gov
SH-SY5Y Neuroblastoma 6-hydroxydopamine (6-OHDA) Neuronal Nitric-Oxide Synthase (nNOS) Reduced overexpression nih.gov
SH-SY5Y Neuroblastoma 6-hydroxydopamine (6-OHDA) Inducible Nitric-Oxide Synthase (iNOS) Reduced overexpression nih.gov

Nuclear Factor-kappaB (NF-κB) Signaling Attenuation

The nuclear factor-kappaB (NF-κB) signaling pathway is a pivotal regulator of inflammatory gene expression, including the genes for COX-2, iNOS, and various pro-inflammatory cytokines. The activation of NF-κB is a critical step in the initiation and propagation of the inflammatory cascade. Research has shown that the anti-inflammatory properties of this compound are, in part, attributable to its ability to interfere with this key signaling pathway. nih.govscirp.org

In studies with LPS-stimulated BV-2 microglia, pretreatment with GLNVA was found to inhibit the activation of NF-κB. nih.gov The mechanism for this inhibition involves the prevention of the degradation of the inhibitor of NF-κB alpha (IκBα) and beta (IκBβ). nih.gov In their inactive state, NF-κB dimers are held in the cytoplasm by IκB proteins. Upon stimulation by agents like LPS, IκB proteins are phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes. By preventing IκB degradation, GLNVA effectively traps NF-κB in the cytoplasm, thereby attenuating the downstream inflammatory response. nih.gov This action provides a crucial link between GLNVA and its observed reduction in the expression of NF-κB-dependent inflammatory mediators.

Table 2: Modulation of NF-κB Signaling Pathway by this compound (GLNVA) in BV-2 Microglia

Parameter Stimulus Effect of GLNVA Pretreatment Reference
IκBα/IκBβ Degradation Lipopolysaccharide (LPS) Reduced nih.gov
NF-κB Activation Lipopolysaccharide (LPS) Reduced nih.gov

Cytokine Production Modulation in Immune Cells

A central aspect of the inflammatory response is the production and release of cytokines, which are signaling proteins that orchestrate the complex interactions between immune cells. This compound has been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines in preclinical models of inflammation. nih.gov

In LPS-stimulated BV-2 microglial cells, GLNVA demonstrated a dual effect on cytokine production. It significantly reduced the overproduction of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov These cytokines are potent mediators of inflammation and are implicated in the pathogenesis of numerous inflammatory conditions. Concurrently, GLNVA was found to augment the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov IL-10 plays a critical role in resolving inflammation by inhibiting the production of pro-inflammatory cytokines and suppressing the activity of various immune cells. This ability to shift the cytokine balance from a pro-inflammatory to a more anti-inflammatory profile is a key component of the mechanistic action of GLNVA. nih.govscirp.org

Table 3: Effect of this compound (GLNVA) on Cytokine Production in LPS-Stimulated BV-2 Microglia

Cytokine Type Observed Effect of GLNVA Reference
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory Reduced overproduction nih.gov
Interleukin-1beta (IL-1β) Pro-inflammatory Reduced overproduction nih.gov
Interleukin-10 (IL-10) Anti-inflammatory Augmented production nih.gov

Computational Chemistry and in Silico Modeling Studies of Glyceryl Nonivamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as Glyceryl Nonivamide (B1679840), and a protein target.

Detailed research has been conducted to understand the interaction of Glyceryl Nonivamide with the human ether-a-go-go-related gene (hERG) potassium ion (K+) channel. nih.gov The hERG channel is a critical anti-target in drug development because its unintended blockade can lead to potentially fatal cardiac arrhythmias. nih.govfrontiersin.orgnih.gov

In a significant pharmacoinformatics study, this compound was selected as one of the template molecules to build a pharmacophore model for predicting hERG inhibition. nih.gov The selection was based on parameters indicating an optimal fit within the channel's binding cavity. nih.gov The compound was docked into both a closed conformational state homology model and a cryo-EM structure of the hERG channel in its open state. nih.gov These docking simulations provide atomistic-level insights into how this compound might interact with key amino acid residues within the hERG pore cavity. frontiersin.orgfrontiersin.org The binding of drugs within this cavity, particularly interactions with aromatic residues like Y652 and F656, is crucial for channel blockade. frontiersin.orgfrontiersin.org

The table below summarizes the key amino acid residues in the hERG channel that are known to be critical for ligand interaction and were likely targets in the docking studies involving templates like this compound.

Target ProteinKey Interacting ResiduesSignificance in Interaction
hERG K+ ChannelT623, S624, V625Form the base of the selectivity filter, contributing to ligand binding. frontiersin.org
hERG K+ ChannelG648, Y652, F656Located on the S6 helix, these residues form the central drug-binding cavity. Aromatic stacking and hydrophobic interactions with Y652 and F656 are critical for high-affinity blockers. frontiersin.orgfrontiersin.org
hERG K+ ChannelF557Located on the S5 helix, oriented towards F656 in the open state, contributing to a hydrophobic pocket. frontiersin.org

This table is generated based on documented key residues for hERG channel blockers, which were the focus of the modeling study that included this compound.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In drug discovery, MD simulations are invaluable for assessing the conformational stability of a molecule and for studying the stability and dynamics of ligand-receptor complexes over time. mdpi.com This technique can validate the interactions predicted by molecular docking and provide deeper insights into the structural plasticity of both the ligand and its target. nih.govresearchgate.net

Despite the utility of this method, a review of the available scientific literature indicates that specific molecular dynamics simulation studies focusing exclusively on this compound to determine its conformational stability or to analyze its complexes with specific receptors have not been published. While MD simulations have been performed on related compounds or general systems, dedicated studies on this compound are absent from the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. wikipedia.orgresearchgate.net These models work by finding a correlation between chemical descriptors and the activity of a series of compounds. jopir.in

In the context of this compound, QSAR principles were employed in a study to develop a predictive pharmacophore model for hERG channel inhibition. nih.gov To select the most suitable template compounds for building the model, several QSAR-related metrics were calculated. These included Ligand Efficiency (LE), Lipophilic Efficiency (LipE), and the size-independent Fit Quality (FQ) score. nih.gov this compound was among the compounds selected as a template based on having favorable values for these descriptors, specifically an LE greater than -0.39 Kcal/mol/HA and an FQ score greater than 1. nih.gov This process demonstrates the use of QSAR-based criteria to identify molecules with an optimal fit within a protein's binding site, which is a crucial step for building a reliable predictive model. nih.gov

The table below details the QSAR-related parameters used in the selection process that included this compound.

ParameterDescriptionThreshold for Selection
Ligand Efficiency (LE)Measures the binding energy of a compound per heavy (non-hydrogen) atom. It helps in selecting smaller molecules with optimal fit.> -0.39 Kcal/mol/HA
Lipophilic Efficiency (LipE)Relates the potency of a compound to its lipophilicity (logP), normalizing for lipophilic bias in potency.> 4.0
Fit Quality (FQ) ScoreA normalized, size-independent score to assess the optimal fit of a compound within the binding cavity of a protein/channel.> 1

This data is based on the selection criteria for template compounds, including this compound, for a hERG inhibition model as described in the cited research. nih.gov

Computational Fluid Dynamics (CFD) in Drug Delivery System Design (Non-Clinical Context)

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In a non-clinical context, CFD is a valuable tool for designing and optimizing drug delivery systems. For instance, it can be used to model the release and dispersion of an active pharmaceutical ingredient from a topical formulation, such as a cream or gel, and its subsequent transport. While research exists on the rheological behavior and skin penetration of formulations containing the related compound nonivamide, specific CFD modeling for these systems is not detailed. researchgate.net

A thorough review of published research reveals no specific studies where Computational Fluid Dynamics has been applied to the design or analysis of drug delivery systems for this compound.

Predictive Modeling for Biological Pathways and Network Interactions

Predictive modeling of biological pathways and network interactions is a key area of computational systems biology. nih.govnih.gov These models aim to understand how a compound affects complex cellular processes by integrating data from genomics, proteomics, and metabolomics to simulate its impact on entire signaling or metabolic networks. ufz.decsic.es This approach can help predict a drug's mechanism of action, identify potential off-target effects, and understand how genetic variations might influence its efficacy. csic.es

Currently, there are no specific predictive modeling studies in the literature that map the comprehensive biological pathway and network interactions for this compound. However, experimental studies have identified biological effects that suggest potential pathways for future computational investigation. For example, research has pointed to the neuroprotective effects of this compound. core.ac.uk Another study mentions its role in the prevention of cerebral vasospasm, indicating interaction with vascular pathways. thegoodscentscompany.com These experimentally observed outcomes provide a foundation upon which future predictive models could be built to elucidate the underlying molecular and network-level mechanisms.

Advanced Analytical Methodologies for Glyceryl Nonivamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring Glyceryl nonivamide (B1679840) in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile compounds like Glyceryl nonivamide. openaccessjournals.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and quantification. researchgate.net

Method Development: The process begins with selecting an appropriate HPLC column, typically a reverse-phase column such as a C18, which is effective for separating non-polar to moderately polar compounds. openaccessjournals.comsielc.com The mobile phase composition, a mixture of solvents like acetonitrile (B52724) and water, is then optimized. openaccessjournals.comsielc.com A gradient elution, where the mobile phase composition changes over time, is often employed to effectively separate this compound from other components in a mixture. openaccessjournals.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light. openaccessjournals.compageplace.de A detection wavelength of 280 nm has been reported for the analysis of nonivamide, a closely related compound. koreascience.kr

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability and accuracy. ejgm.co.uk Validation parameters, as per guidelines from the International Council on Harmonisation (ICH), include linearity, precision, accuracy, limit of detection (LOD), and robustness. ejgm.co.uk Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. ejgm.co.uk Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. ejgm.co.uk The LOD is the lowest concentration of the analyte that can be reliably detected. ejgm.co.uk For instance, a detection limit of 18.6 ng was reported for nonivamide using an HPLC method. koreascience.kr

A typical reverse-phase HPLC method for nonivamide analysis might utilize a C18 column with a mobile phase consisting of acetonitrile and water containing a small amount of formic or phosphoric acid to improve peak shape. sielc.com

Table 1: Example HPLC Method Parameters for Nonivamide Analysis

Parameter Condition
Column C18, reverse-phase
Mobile Phase Acetonitrile and water with 0.1% formic acid
Detection UV at 280 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. youtube.com While this compound itself has a high boiling point, GC analysis can be performed, often after a derivatization step to increase its volatility. oup.comnih.gov However, methods for the simultaneous determination of both low-boiling and high-boiling compounds, including nonivamide, by GC have been developed. oup.com

A simple and rapid GC method with flame ionization detection (GC-FID) has been developed for the simultaneous determination of several active ingredients, including nonivamide, in topical formulations. oup.com This indicates that direct GC analysis without derivatization is feasible under optimized conditions. The method involves selecting a suitable GC column and optimizing the oven temperature program to ensure the elution of all compounds of interest. oup.com

Due to the high boiling point of compounds like glycerol (B35011), derivatization to form more volatile trimethylsilyl (B98337) (TMS) ethers is a common strategy to facilitate GC analysis. researchgate.net While direct analysis of glycerol by GC is challenging due to potential thermal decomposition, it is not impossible with specialized columns and optimized inlet conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This makes it an invaluable tool for trace analysis and the identification of metabolites in complex biological samples. wikipedia.orgcore.ac.uk

Trace Analysis: LC-MS/MS is particularly useful for detecting and quantifying very low levels of this compound. mst.or.jpshimadzu.com The technique works by separating the compound from the sample matrix using HPLC, after which it is ionized and enters the mass spectrometer. mst.or.jp In tandem mass spectrometry (MS/MS), a specific ion of the parent molecule is selected, fragmented, and the resulting fragment ions are detected. mst.or.jp This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. For instance, a sensitive LC-MS-MS method was developed for the analysis of capsaicin (B1668287), dihydrocapsaicin, and nonivamide in blood and tissue, with precursor-to-product ion transitions of m/z 294 → 137 for nonivamide. nih.gov

Metabolite Profiling: LC-MS is a key technology in metabolomics, the comprehensive study of metabolites in a biological system. shimadzu.com It can be used to identify the metabolites of this compound formed in the body. core.ac.uk Non-targeted metabolomics approaches using LC-MS can provide a global snapshot of the metabolic changes that occur after exposure to a compound. uef.fi The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) systems, allows for the accurate mass measurement of metabolites, aiding in their identification. shimadzu.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for determining the molecular structure and confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. hts-110.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.gov 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. mdpi.com 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.com NMR is a primary method for structural confirmation and is highly reproducible. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Purity Assessment

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. measurlabs.com The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. vscht.cz For this compound, key functional groups that would be identifiable include the hydroxyl (-OH) groups of the glycerol moiety, the amide (-CONH-) linkage, the aromatic ring, and the aliphatic C-H bonds. spectroscopyonline.com For example, secondary amides typically show an N-H stretching peak between 3370 and 3170 cm⁻¹ and a strong carbonyl (C=O) stretching peak between 1680 and 1630 cm⁻¹. spectroscopyonline.com IR spectroscopy is also a valuable tool for quality control to check for impurities. measurlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. azooptics.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. uobabylon.edu.iqupi.edu The vanillyl group in this compound, which contains an aromatic ring, is a chromophore. The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used for both qualitative identification and quantitative analysis to assess purity. azooptics.commhlw.go.jp The wavelength of maximum absorbance (λmax) is a characteristic property of a compound under specific solvent conditions. upi.edu UV-Vis spectrophotometry is a well-established method in pharmaceutical analysis for purity and potency assays. pageplace.de

Table 2: Compound Names Mentioned

Compound Name
Acetonitrile
Benzyl nicotinate
Camphor
Capsaicin
Dihydrocapsaicin
Formic acid
This compound
L-menthol
Methyl salicylate
Nonivamide
Octanoyl vanillamide
Phosphoric acid
Salicylic acid

Advanced Sample Preparation and Extraction Methodologies for Biological Matrices

The accurate quantification of this compound in biological matrices is contingent upon the efficacy of the sample preparation and extraction techniques. These processes are crucial for removing interfering endogenous substances, such as proteins and lipids, and for concentrating the analyte to a level suitable for instrumental analysis. The choice of method depends on the nature of the biological matrix (e.g., blood, plasma, skin), the concentration of the analyte, and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): A conventional yet effective technique for extracting capsaicinoids, including nonivamide, from aqueous biological fluids like blood and plasma is LLE. A study on the analysis of nonivamide in blood and tissue demonstrated a one-step LLE protocol that yielded approximately 90% recovery. nih.gov This method typically involves the addition of an immiscible organic solvent to the liquid sample. After vigorous mixing, the analyte partitions into the organic phase, which is then separated, evaporated, and reconstituted in a solvent compatible with the analytical system. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that has become widely accepted for the cleanup and preconcentration of analytes from complex matrices. oup.comxjtu.edu.cn It utilizes a solid sorbent material packed into a cartridge or well plate to retain either the analyte or the interfering components. nih.govxjtu.edu.cn For this compound, a non-polar compound, a non-polar sorbent like C8 or C18 would be employed for extraction from polar matrices such as plasma or urine. lcms.cz The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent. lcms.cz This technique offers advantages like high recovery, reduced solvent consumption compared to LLE, and potential for automation. ualberta.ca

Extraction from Skin: For topical formulations, skin is the primary biological matrix of interest. Quantifying drug concentration within the different layers of the skin, such as the stratum corneum (SC), epidermis, and dermis, is essential for permeation and bioavailability studies.

Tape Stripping: This minimally invasive technique is widely used to sequentially remove layers of the stratum corneum. bath.ac.ukcancer-rnr.eu An adhesive tape is pressed onto the skin and then rapidly removed, taking a layer of corneocytes with it. bath.ac.uk The drug is then extracted from the tape strips using a suitable solvent. The quantitative analysis of the extracted compound is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This method allows for the determination of the drug concentration gradient within the SC. nih.gov

Tissue Extraction: To measure this compound in deeper skin layers (epidermis and dermis), full-thickness skin samples are often used in ex vivo studies. karger.com After the permeation experiment, the skin layers are separated, and the drug is extracted. One method involves adding methanol (B129727) to the skin samples, storing them for an extended period to extract the analyte, and then precipitating proteins by cooling the extract to -80°C before HPLC analysis. conicet.gov.ar Another approach uses acetonitrile as the extraction solvent, with subsequent centrifugation to achieve phase separation before analysis. karger.com

Advanced Microextraction Techniques: Modern sample preparation is trending towards miniaturization, reducing solvent and sample volumes. Techniques like dispersive liquid-liquid microextraction (DLLME) and air-assisted liquid-liquid microextraction (AALLME) are gaining popularity for their efficiency and environmental friendliness, though their specific application to this compound requires further research. xjtu.edu.cn

Table 1: Summary of Sample Preparation and Extraction Methodologies for this compound and Analogues

Methodology Biological Matrix Key Steps & Reagents Typical Recovery Subsequent Analysis Reference(s)
Liquid-Liquid Extraction (LLE) Blood, Tissue One-step extraction with organic solvent (e.g., mixture of isopropanol (B130326) and ethyl acetate). ~90% (for Nonivamide) LC-MS/MS nih.gov
Solid-Phase Extraction (SPE) Plasma, Urine, Plant Extracts Sorbent: C8 or C18; Conditioning: Methanol, Water; Elution: Methanol. >60% (for peptides) LC-MS/MS, CE dshs-koeln.delubrizolcdmo.com
Tape Stripping Stratum Corneum Sequential application and removal of adhesive tape; Extraction of strips with solvent (e.g., Methanol). Method-dependent HPLC, LC-MS researchgate.netnih.govconicet.gov.ar
Skin Tissue Extraction Epidermis, Dermis Homogenization; Extraction with Methanol or Acetonitrile; Protein precipitation. Method-dependent HPLC karger.comconicet.gov.ar

Methodologies for Assessing Stability in Research Formulations

Ensuring the stability of this compound in research formulations is critical for obtaining reliable data from preclinical studies. Stability-indicating analytical methods (SIAMs) are developed and validated to provide quantifiable assurance that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. asianjpr.com

Forced Degradation Studies (Stress Testing): The cornerstone of developing a SIAM is the forced degradation study. ajpsonline.comamazonaws.com In these studies, the drug substance and/or drug product are subjected to conditions more severe than those used for accelerated stability testing. jsppharm.org The goal is to intentionally degrade the compound to produce potential degradation products. asianjpr.com This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method. asianjpr.comamazonaws.com According to International Council for Harmonisation (ICH) guidelines, typical stress conditions include:

Acid and Base Hydrolysis: The formulation is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, often with heating, to assess susceptibility to hydrolysis. jsppharm.org

Oxidation: Oxidative stress is commonly induced using hydrogen peroxide (e.g., 3-30% H₂O₂) to determine the potential for degradation in the presence of oxidizing agents. ajpsonline.com

Thermal Degradation: Samples are exposed to elevated temperatures (e.g., 80°C or higher) to evaluate the impact of heat on the formulation's stability. ajpsonline.com Studies on capsaicin-based creams have evaluated stability at temperatures like 40°C over several months. researchgate.net

Photostability: To assess degradation due to light exposure, samples are exposed to a combination of visible and ultraviolet light, as specified in ICH guideline Q1B. amazonaws.com Some studies on nonivamide formulations have shown stability under strong light conditions. nih.gov

The aim is typically to achieve a degradation level of approximately 10% to ensure that the degradation products can be adequately studied without being obscured by the parent compound. asianjpr.com

Stability-Indicating Analytical Methods (SIAMs): The analytical method used to monitor the stability of this compound must be able to separate the intact drug from any degradants formed during the stress studies.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a commonly used technique. conicet.gov.archromatographyonline.com A C8 or C18 column is often employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. karger.comconicet.gov.ar The method's ability to resolve the parent peak from all other peaks (degradants, excipients) is paramount and is often assessed by examining peak purity using a photodiode array (PDA) detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially when dealing with low-level degradants or complex matrices, LC-MS/MS is the method of choice. nih.govnih.gov It combines the separation power of LC with the mass analysis capabilities of MS, allowing for the identification and quantification of both the parent drug and its degradation products based on their specific mass-to-charge ratios and fragmentation patterns. nih.gov

Table 2: Typical Conditions for Forced Degradation Studies and Analytical Methods

Stress Condition Typical Reagent/Parameter Purpose Analytical Method Reference(s)
Acid Hydrolysis 0.1 N - 0.5 N HCl, elevated temperature (e.g., reflux for 8 hrs) To induce acid-catalyzed degradation RP-HPLC, LC-MS/MS ajpsonline.comjsppharm.org
Base Hydrolysis 0.1 N - 0.5 N NaOH, elevated temperature (e.g., reflux for 8 hrs) To induce base-catalyzed degradation RP-HPLC, LC-MS/MS ajpsonline.comjsppharm.org
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature To induce oxidative degradation RP-HPLC, LC-MS/MS ajpsonline.com
Thermal Degradation Dry heat (e.g., 40°C - 80°C) for an extended period To assess heat sensitivity RP-HPLC, LC-MS/MS ajpsonline.comresearchgate.net
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines) To assess light sensitivity RP-HPLC, LC-MS/MS amazonaws.comnih.gov

Formulation Science Research for Glyceryl Nonivamide in Preclinical and in Vitro Applications

Development of Sustained Release Systems in Model Membranes

Sustained release systems are designed to release a drug over an extended period, thereby maintaining effective concentrations at the site of action while minimizing application frequency. For glyceryl nonivamide (B1679840), various emulsion-based systems have been investigated using model membranes, such as porcine ear skin, to evaluate their performance. karger.comnih.gov

Oil-in-oil (O/O) emulsions represent a novel approach for delivering lipophilic or hydrolytically unstable compounds like glyceryl nonivamide. researchgate.netresearchgate.net These anhydrous systems typically consist of two immiscible oils, where one serves as the continuous phase and the other as the dispersed phase. Research has focused on emulsions comprising castor oil (as the dispersed phase containing nonivamide) and silicone oils (polydimethylsiloxanes) as the continuous phase, stabilized by a silicone-based surfactant. nih.govresearchgate.net

The key advantage of O/O emulsions is their ability to create a drug reservoir, providing slow and controlled release. researchgate.net In vitro permeation studies using porcine skin have demonstrated that these formulations can achieve constant permeation rates for up to 10 hours. nih.govresearchgate.net The release and permeation profiles are significantly influenced by formulation variables. Permeation was found to be controlled by the concentration of nonivamide in the dispersed castor oil phase and the phase volume ratio. nih.govresearchgate.net These systems are considered superior to conventional semisolid formulations because the extended release may allow for longer intervals between applications. researchgate.net

Table 1: Influence of Formulation Variables on Nonivamide Oil-in-Oil Emulsion Performance nih.govresearchgate.net
Formulation VariableFinding/Effect on Release and Permeation
Nonivamide Concentration (in dispersed phase)Directly controls the permeation rate; higher concentration leads to a higher permeation flux.
Phase Volume Ratio (Dispersed/Continuous)Influences the release rate and overall drug load available for permeation.
Viscosity of Silicone Oil (Continuous phase)Affects the physical stability and droplet size of the emulsion, indirectly influencing release characteristics.

Film-forming systems (FFS) are liquid or semi-solid preparations that, upon application to the skin, form a thin, flexible, and substantive film as the volatile solvent evaporates. nih.govnih.gov This film acts as a drug reservoir, enabling sustained release. nih.govresearchgate.net For nonivamide, film-forming emulsions have been developed to facilitate long-term dermal delivery. researchgate.netiajps.com

These formulations typically embed an oily solution of nonivamide within a polymeric matrix. karger.comresearchgate.net The continuous phase contains film-forming polymers, such as Eudragit® NE (a water-insoluble polymer) and Eudragit® RS (a water-soluble polymer), along with thickeners like hydroxypropylmethylcellulose (B13716658) (HPMC) or polyvinyl alcohol (PVA). nih.govresearchgate.net The ratio of these polymers is crucial for controlling the drug release. In vitro studies have shown that increasing the proportion of the water-insoluble polymer (Eudragit® RS) leads to stronger film adherence and higher water resistance, while increasing the water-soluble polymer (Eudragit® NE) fraction can increase the drug release rate. researchgate.net By embedding the oil droplets containing nonivamide in the polymer matrix, these systems can maintain constant permeation rates for 12 to 24 hours, a significant extension compared to conventional creams. karger.com

Table 2: Components of Nonivamide Film-Forming Emulsions and Their Functions nih.govresearchgate.netiajps.com
ComponentExample(s)Function in Formulation
Film-Forming PolymerEudragit® NE, Eudragit® RSForms the solid matrix after solvent evaporation; controls drug diffusion and release rate.
ThickenerHydroxypropylmethylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA)Modifies viscosity of the liquid formulation and influences mechanical properties (e.g., elongation, adhesion) of the final film.
SurfactantPolysorbate 80Prevents flocculation of oil droplets during preparation and can act as a plasticizer, increasing film flexibility.
Dispersed Phase (Oil)Medium-chain triglycerides, Castor oilActs as a solvent for the lipophilic nonivamide, forming the drug-loaded droplets within the emulsion.

Polymer-stabilized emulsions utilize polymers as the primary emulsifying and stabilizing agent, often replacing traditional low-molecular-weight surfactants. arts.ac.uk These polymers, typically hydrophobically modified water-soluble polymers, adsorb at the oil-water interface, providing steric stabilization that forms a protective microgel layer around the oil droplets. arts.ac.uk This mechanism enhances the long-term stability of the emulsion. arts.ac.uk

In the context of nonivamide research, these systems are valuable for creating stable topical formulations for in vitro studies. For instance, polymer-stabilized emulsions with thermogelling properties have been developed. researchgate.netresearchgate.net These formulations, which may use polymers like methyl cellulose (B213188), are liquid at storage temperatures but form a gel at body temperature, a useful property for topical application models. The dispersed phase consists of nonivamide dissolved in an oil like medium-chain triglycerides. researchgate.netresearchgate.net The polymer not only stabilizes the emulsion but also controls the rheological properties and substantivity (adherence to the application site), which are critical parameters in preclinical evaluations. researchgate.netresearchgate.net

Film-Forming Emulsions and Gels for Controlled Release

Nanocarrier Systems for Targeted Delivery in Research Models

Nanocarrier systems offer the potential for targeted delivery and enhanced permeation of therapeutic agents. Their small size facilitates intimate contact with the skin and can improve the transport of drugs across biological barriers in research models.

Lipid-polymer hybrid nanoparticles (LPHNs) are next-generation core-shell nanostructures that combine the advantages of both polymeric nanoparticles and liposomes. nih.govdovepress.com They typically feature a biodegradable polymer core, which is effective for sustained drug release, and a lipid shell that provides high biocompatibility and stability. nih.govdovepress.com

LPHNs can be prepared through one-step or two-step methods. dovepress.commdpi.com In the one-step approach, the polymer, lipid, and drug self-assemble simultaneously. mdpi.com The two-step method involves the separate formation of polymeric nanoparticles, which are then fused with pre-formed lipid vesicles. dovepress.com For in vitro studies, LPHNs are being investigated for the delivery of agents to skin cells. Research on the related compound capsaicin (B1668287) has shown that LPHNs can efficiently carry it in combination with other therapeutic molecules like siRNA into deeper dermal layers in skin models, suggesting a potential platform for this compound. researchgate.net The polymeric core can encapsulate the drug, while the lipid surface can be functionalized for targeted interactions within in vitro cell culture models. dovepress.com

Table 3: Preparation Approaches for Lipid-Polymer Hybrid Nanoparticles (LPHNs) dovepress.commdpi.com
Preparation MethodDescriptionKey Features for In Vitro Studies
Single-Step (Self-Assembly Nanoprecipitation)Polymer and drug are dissolved in a water-miscible organic solvent and added to an aqueous lipid dispersion, leading to spontaneous self-assembly of the core-shell structure.High production yield; suitable for hydrophobic drugs; allows for controlled particle size.
Two-Step MethodPolymeric nanoparticles and lipid vesicles (liposomes) are prepared separately and then fused together using methods like incubation, sonication, or extrusion.Allows for precise, independent control over the properties of both the polymeric core and the lipid shell.

Non-aqueous nanoemulsions (NANEs) are colloidal dispersions in which the aqueous phase is replaced by a polar, non-aqueous liquid, such as a polyol. researchgate.netresearchgate.net This makes them an optimal delivery system for drugs like this compound that are sensitive to hydrolysis or oxidation. researchgate.net The system consists of nano-sized droplets of one immiscible liquid dispersed within another, stabilized by surfactants. researchgate.net

The primary advantage of NANEs in preclinical models is their ability to enhance skin permeation. researchgate.net The small droplet size provides a large surface area for drug transfer, and the components of the nanoemulsion, including the oils and surfactants, can act as permeation enhancers themselves by fluidizing the lipids of the stratum corneum. researchgate.nettandfonline.com In vitro permeation studies with other lipophilic compounds have shown that NANEs can significantly increase the permeation flux compared to conventional formulations. researchgate.net Therefore, non-aqueous nanoemulsions are considered a promising strategy for improving the topical delivery of this compound in research models by overcoming the skin's barrier function while ensuring the compound's stability. researchgate.netresearchgate.net

Lipid-Polymer Hybrid Nanoparticles for In Vitro Studies

Ex Vivo Permeation and Penetration Studies using Biological Membranes

Ex vivo permeation and penetration studies are crucial for evaluating the performance of topical formulations containing this compound. These studies typically utilize biological membranes, such as porcine ear skin, which serves as a relevant model for human skin due to its comparable thickness and permeation characteristics. nih.gov The primary apparatus for these investigations is the Franz diffusion cell, which allows for the controlled study of a substance's passage through the skin into a receptor fluid. nih.govcuni.cz

Research has focused on understanding how different formulation strategies influence the delivery of nonivamide (often used as a proxy for this compound in research) into and across the skin. nih.gov Studies have compared novel formulations like film-forming emulsions (FFEs) and oil-in-oil emulsions to conventional hydrophilic creams. nih.govresearchgate.net

In one such study, the permeation of nonivamide from a hydrophilic cream (HNC) was compared to that from an FFE. Under finite dose conditions, which mimic real-world application, the cumulative amount of nonivamide that permeated the skin from the FFE was significantly higher than from the HNC. nih.gov Specifically, after a certain period, the amount of nonivamide that permeated from the FFE was five times greater than that from the HNC. nih.gov

Penetration studies, which measure the amount of the active substance retained within the different layers of the skin, provide further insights. For instance, after four hours of application, a 0.05% hydrophilic nonivamide cream resulted in approximately 70 ng/cm² of nonivamide in the stratum corneum, and about 25 ng/cm² in both the viable epidermis and the dermis. rjptonline.org In contrast, a 0.9% emulsion formulation delivered a mean of 250 ng/cm² to the stratum corneum, 100 ng/cm² to the viable epidermis, and 60 ng/cm² to the dermis. rjptonline.org This demonstrates that the formulation vehicle plays a significant role in the extent of drug delivery to the target skin layers. The amount of nonivamide delivered can be adjusted by altering its concentration in the emulsion. rjptonline.org

Furthermore, the development of film-forming formulations containing porous silica (B1680970) has been explored to achieve sustained release. cuni.cz These formulations have shown permeation rates comparable to immediate-release formulations, while penetration studies confirmed prolonged availability of the drug at the site of action. cuni.cz This sustained delivery is a key advantage for improving treatment regimens. cuni.cznih.gov Oil-in-oil emulsions have also been shown to provide constant permeation rates over a period of 10 hours. researchgate.net

The following table summarizes the findings from a comparative ex vivo skin penetration study:

FormulationSkin LayerPenetrated Amount (ng/cm²) after 4 hours
0.05% Hydrophilic Nonivamide Cream (HNC)Stratum Corneum~70
Viable Epidermis~25
Dermis~25
0.9% EmulsionStratum Corneum250
Viable Epidermis100
Dermis60

This table presents data from a study comparing the penetration of nonivamide from a hydrophilic cream and an emulsion formulation into different layers of ex vivo porcine skin after 4 hours of application. rjptonline.org

Rheological Characterization of Research Formulations

The rheological properties of topical formulations containing this compound are critical quality attributes that influence their physical stability, spreadability, and residence time on the skin. nih.gov Rheological characterization typically involves measuring parameters such as viscosity, storage modulus (G'), and loss modulus (G''). nih.gov These parameters provide insights into the formulation's structure and flow behavior.

Research into thermogelling emulsions containing nonivamide has highlighted the impact of polymer concentration on rheological behavior. nih.gov Oscillatory tests are performed to determine the viscoelastic properties of these formulations. nih.gov For example, emulsions with a higher concentration of methyl cellulose exhibit a higher storage modulus (G') and a lower dissipation factor, which correlates with higher substantivity (the ability to remain on the skin). nih.gov Conversely, formulations with lower methyl cellulose content have a lower G' and a higher dissipation factor, leading to lower substantivity. nih.gov

The rheological behavior of film-forming emulsions has also been investigated. These formulations are designed to form a thin, flexible film on the skin upon application. researchgate.net The composition of the film, including the type of polymer and the presence of plasticizers, affects its mechanical properties. rjptonline.org For instance, the addition of certain polymers can increase the viscosity of the formulation. researchgate.net

The viscosity of cream formulations is another important rheological parameter. The lower the viscosity of a cream base, the more easily the drug can diffuse through the base to the skin. d-nb.info The viscosity of creams can be influenced by the type and concentration of the polymeric constituents. For example, in one study, the viscosity of capsaicin creams (a related compound) ranged from 2810 to 9190 mPas, depending on the composition of the cream base. jsppharm.org

The following table presents rheological data for different thermogelling emulsions containing nonivamide, illustrating the effect of methyl cellulose concentration on the storage modulus:

Formulation (by Methyl Cellulose Concentration)Storage Modulus (G')Dissipation FactorSubstantivity
High ConcentrationHighLowHigh
Low ConcentrationLowHighLow

This table illustrates the general relationship between methyl cellulose concentration, storage modulus, dissipation factor, and substantivity in thermogelling emulsions as described in research literature. nih.gov

Prodrug Strategies and Bioreversible Derivatives of Nonivamide

Design and Synthesis of Glyceryl Ester Prodrugs of Related Compounds

The design of a glyceryl ester prodrug of nonivamide (B1679840) involves the covalent attachment of a glycerol (B35011) moiety to the nonivamide molecule. Nonivamide possesses a phenolic hydroxyl group which is a suitable attachment point for forming an ester linkage with glycerol. This esterification is intended to mask the polar hydroxyl group of nonivamide, thereby increasing its lipophilicity, which can be advantageous for incorporation into lipid-based formulations and for enhancing skin penetration. google.com

The synthesis of such ester prodrugs can be achieved through various chemical or enzymatic methods. A common approach for synthesizing ester prodrugs is through chemoenzymatic processes. For instance, the synthesis of glyceryl esters of other drugs, such as ibuprofen, has been successfully demonstrated using lipases. unife.it In a potential synthesis of glyceryl nonivamide, a lipase (B570770) like Candida antarctica lipase B (CalB) could be employed to catalyze the esterification between nonivamide and a protected glycerol derivative. unife.it The use of enzymes in synthesis is advantageous as it often proceeds under mild conditions and can offer high regioselectivity, which is crucial when dealing with polyol compounds like glycerol. mdpi.com

A hypothetical synthetic route could involve the reaction of nonivamide with a protected glycerol molecule, followed by deprotection to yield the final this compound prodrug. The choice of protecting groups for the glycerol moiety would be critical to ensure that the esterification occurs at the desired position and to allow for efficient removal without affecting the newly formed ester bond or the integrity of the nonivamide structure.

While specific literature detailing the synthesis of this compound is scarce, the principles are well-documented for other phenolic compounds and for the enzymatic synthesis of glyceride esters. unife.itmdpi.com

Mechanisms of Bioreversible Cleavage in In Vitro Systems

A key feature of a prodrug is its ability to undergo bioreversible cleavage in the body to release the active parent drug. googleapis.com For a glyceryl ester prodrug like this compound, this cleavage would be an enzymatic hydrolysis reaction. The human body, and particularly the skin, blood, and liver, is rich in esterase enzymes that can hydrolyze ester bonds. google.comunife.it

In an in vitro system designed to mimic physiological conditions, the bioreversible cleavage of this compound would be studied by incubating the compound in the presence of tissue homogenates (e.g., from skin or liver) or purified esterase enzymes. mdpi.comwikipedia.org The progress of the hydrolysis would be monitored over time by measuring the disappearance of the this compound prodrug and the appearance of the parent nonivamide and glycerol.

The rate of this enzymatic hydrolysis is a critical factor in prodrug design. An ideal prodrug should be stable enough in the formulation and during its transit to the target site, but then be efficiently cleaved to release the active drug at the site of action. googleapis.com The rate of cleavage can be influenced by the steric and electronic environment around the ester bond. For this compound, the specific isomer of the glyceride (e.g., 1-monoglyceride vs. 2-monoglyceride) could influence the rate of enzymatic hydrolysis.

Studies on other ester prodrugs have shown that they are capable of reverting to the active parent compound following enzymatic hydrolysis. google.com This process is fundamental to the prodrug concept and would be a necessary characteristic for this compound to be a viable therapeutic agent.

Enhancement of Permeation and Bioavailability in Model Systems

The conversion of nonivamide to a more lipophilic glyceryl ester prodrug is a strategy to improve its partitioning into the lipid-rich stratum corneum, which is the main barrier to percutaneous absorption. scispace.com By temporarily masking the polar hydroxyl group, the prodrug is expected to have better solubility in the lipid domains of the skin, facilitating its diffusion across this barrier. Once the prodrug has permeated into the viable epidermis, it is anticipated to undergo enzymatic cleavage by cutaneous esterases, releasing the active nonivamide.

In vitro permeation studies using model systems like Franz diffusion cells with excised human or animal skin are standard methods to evaluate the transdermal delivery of such compounds. researchgate.net In these experiments, the flux of the prodrug across the skin would be compared to that of the parent nonivamide. An effective this compound prodrug would demonstrate a higher flux and/or a greater accumulation in the dermal layers compared to nonivamide itself.

Development of Ionic Liquid-Based Prodrugs for Research Applications

A novel and emerging area in drug delivery is the use of ionic liquids (ILs). Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) are a class of materials where the API itself is part of the ionic liquid structure. This approach can significantly alter the physicochemical properties of the drug, such as its solubility and bioavailability, without covalent modification of the drug molecule itself. mdpi.com

Recent research has explored the synthesis of nonivamide-based ionic liquids for potential use as riot control agents, demonstrating that this approach can enhance the hydrophilicity of nonivamide. mdpi.com In these studies, nonivamide was combined with choline (B1196258) or citric acid to form ionic liquids. mdpi.com These nonivamide-based ILs were shown to have altered thermal stability and hydrophilicity compared to the parent compound. mdpi.com

While these are not prodrugs in the classical sense of requiring bioreversible cleavage, they represent an innovative formulation strategy. It is conceivable that a similar approach could be investigated for this compound. An ionic liquid formulation of this compound could potentially offer unique advantages in terms of solubility and formulation flexibility for research applications. However, there is currently no published research on the development of ionic liquid-based prodrugs specifically involving this compound.

Strategies for Improved Targeted Delivery in Preclinical Models

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing its efficacy and reducing systemic side effects. For a compound like nonivamide, which has applications in localized pain and inflammation, targeted delivery to specific tissues or cells is highly desirable.

Prodrug strategies can be designed to achieve targeted delivery. This can be accomplished by attaching a promoiety to the drug that is recognized by specific enzymes or transporters that are overexpressed in the target tissue. For instance, if a particular esterase is highly active in inflamed tissue, a this compound prodrug could be designed to be preferentially cleaved at that site, leading to a localized release of active nonivamide.

Another approach to targeted delivery is the use of nanocarriers, such as liposomes or nanoparticles, to encapsulate the prodrug. These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies or peptides) that bind to receptors on the surface of target cells. While research on the targeted delivery of this compound is not available, the principles have been applied to other drugs in preclinical models.

In the context of preclinical models, the efficacy of a targeted this compound prodrug would be assessed by measuring its biodistribution and therapeutic effect in animal models of relevant diseases, such as neuropathic pain or inflammation. Advanced imaging techniques could be used to visualize the accumulation of the prodrug at the target site. The ultimate goal would be to demonstrate enhanced therapeutic outcomes with reduced systemic exposure and side effects compared to the non-targeted parent drug.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glyceryl nonivamide, and how can their reproducibility be validated in academic settings?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions or enzymatic cascades. For example, one-pot chemo-enzymatic approaches combine alcohol oxidation, reductive amination, and bioamidation (e.g., Scheme 47 in ). To ensure reproducibility, researchers must document reagent purity (e.g., solvent grades, enzyme sources), reaction conditions (temperature, pH, time), and purification steps (e.g., column chromatography, recrystallization). Validation requires comparative analysis using HPLC or NMR to confirm structural identity and purity (>95%) against reference standards .
  • Key Data : Solubility profiles in polar vs. non-polar solvents (e.g., ethanol, hexane) should be included to guide solvent selection for synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms esterification and acyl chain integrity. FT-IR verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) quantifies purity. GC-MS identifies volatile byproducts.
  • Validation : Cross-reference spectral data with published libraries (e.g., J. Pharmacol. Exp. Ther. 2007) and ensure ≤5% impurity via peak integration .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound’s bioactivity?

  • Methodological Answer : Use TRPV1-transfected cell lines (e.g., C-6 glial cells) to assess calcium flux via Fluo-3 AM assays ( ). For neuroprotection studies, SH-SY5Y dopaminergic neurons exposed to 6-hydroxydopamine (6-OHDA) model Parkinson’s disease. Include controls (e.g., capsaicin for TRPV1 activation, substance P antagonists for specificity) and measure viability via MTT assays. Replicate experiments ≥3 times with statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound across different solvent systems be systematically analyzed to establish reliable structure-property relationships?

  • Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to correlate solvent polarity with dissolution efficacy. Use shake-flask methods at controlled temperatures (25°C ± 0.5°C) and quantify solubility via UV-spectrophotometry. Address discrepancies by testing batch-to-batch crystallinity (via XRD) and applying statistical tools (e.g., principal component analysis) to identify outliers. Reference solvent dielectric constants and logP values to refine predictive models .
  • Example Table :

SolventDielectric Constant (ε)Solubility (mg/mL)
Ethanol24.312.5 ± 0.8
Acetone20.78.2 ± 0.6

Q. What experimental design strategies are optimal for optimizing this compound-loaded nanoparticle formulations while balancing particle size and encapsulation efficiency?

  • Methodological Answer : Employ a Central Composite Design (CCD) to optimize lipid-based nanoparticles. Variables include drug-to-lipid ratio (A), surfactant concentration (B), and cosurfactant ratio (C). Response surfaces for particle size (Y1, target <200 nm) and encapsulation efficiency (Y2, target >80%) are modeled using desirability functions. Validate with dynamic light scattering (DLS) and dialysis-based drug release assays. Ensure reproducibility by triplicate runs and reporting confidence intervals (e.g., 95% CI) .

Q. How should researchers address discrepancies in TRPV1 activation thresholds reported for this compound across different cellular models?

  • Methodological Answer : Systematically evaluate variables:

  • Cellular context : Compare TRPV1 expression levels (via Western blot) in heterologous systems (e.g., HEK293 vs. primary neurons).
  • Assay conditions : Standardize calcium imaging protocols (e.g., Fluo-3 AM loading time, extracellular Ca²⁺ concentration).
  • Data normalization : Use Z-score analysis to account for baseline fluorescence variability. Publish raw data and statistical power calculations to enable meta-analysis .

Methodological Best Practices

  • Data Contradiction Analysis : When reconciling conflicting results (e.g., solubility or bioactivity), apply the "STREGA" framework: report Study design, Timeframes, Reliability checks, Experimental conditions, Generalizability, and Assay sensitivity .
  • Statistical Rigor : For pharmacological studies, predefine exclusion criteria, use Bonferroni correction for multiple comparisons, and report effect sizes (e.g., Cohen’s d) alongside p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.